molecular formula C13H14N2O8 B14154538 Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate CAS No. 5496-74-2

Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate

Cat. No.: B14154538
CAS No.: 5496-74-2
M. Wt: 326.26 g/mol
InChI Key: KXHGLPKCSJTILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate is an organic compound with the molecular formula C13H14N2O8 It is a derivative of propanedioic acid and contains nitro groups attached to both the ethyl and phenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate typically involves the nitration of a suitable precursor. One common method involves the reaction of dimethyl malonate with 4-nitrobenzaldehyde in the presence of a base, followed by nitration using nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the nitro groups.

Scientific Research Applications

Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate
  • Dimethyl 2-[2-nitro-1-(3-nitrophenyl)ethyl]propanedioate
  • Dimethyl 2-[2-nitro-1-(2-nitrophenyl)ethyl]propanedioate

Uniqueness

Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate is unique due to the specific positioning of the nitro groups on both the ethyl and phenyl moieties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

5496-74-2

Molecular Formula

C13H14N2O8

Molecular Weight

326.26 g/mol

IUPAC Name

dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate

InChI

InChI=1S/C13H14N2O8/c1-22-12(16)11(13(17)23-2)10(7-14(18)19)8-3-5-9(6-4-8)15(20)21/h3-6,10-11H,7H2,1-2H3

InChI Key

KXHGLPKCSJTILD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.